Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-
Description
Historical Context of Acetamide Derivatives in Organic Chemistry
The development of acetamide derivatives traces its origins to the foundational work in organic chemistry during the 19th century, when researchers first began exploring the systematic modification of simple amide structures. Acetamide itself, with the systematic name ethanamide and formula CH3CONH2, emerged as a crucial intermediate in organic synthesis and found applications as both a plasticizer and industrial solvent. The historical significance of acetamide derivatives became particularly pronounced with the discovery of acetanilide in the late 1800s, when this N-acetylated derivative of aniline was introduced into medical practice under the trade name Antifebrin.
The evolution from simple acetamide to complex derivatives like N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]acetamide represents a sophisticated progression in synthetic organic chemistry. Early researchers recognized that systematic substitution patterns on the aromatic ring could dramatically alter the physical and chemical properties of these compounds. The introduction of ethoxy groups and complex amino-substituted side chains reflects the advanced understanding of structure-activity relationships that developed throughout the 20th century. This historical progression demonstrates how fundamental acetamide chemistry provided the foundation for increasingly complex molecular architectures.
| Historical Period | Key Development | Structural Innovation |
|---|---|---|
| 1860s-1880s | Simple acetamide synthesis | Basic amide formation |
| 1880s-1900s | Acetanilide introduction | Aromatic ring substitution |
| 1900s-1950s | Complex substitution patterns | Multiple functional groups |
| 1950s-present | Polyfunctional derivatives | Bis-substituted amino chains |
The historical context reveals that compounds like N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]acetamide emerged from decades of systematic exploration of acetamide chemistry. The synthesis methodologies developed for these compounds often built upon traditional approaches, such as the reaction of acetic anhydride with substituted anilines, but required increasingly sophisticated techniques to achieve the precise positioning of multiple functional groups. This historical development underscores the importance of understanding fundamental reaction mechanisms before attempting the synthesis of highly substituted derivatives.
Significance of Amino-Ethoxy Substitutions in Aromatic Acetamides
The incorporation of amino-ethoxy substitutions in aromatic acetamides represents a critical advancement in molecular design, fundamentally altering both the electronic properties and three-dimensional structure of these compounds. The ethoxy group at the 4-position of the aromatic ring significantly influences the electron density distribution throughout the molecule, activating the aromatic system toward electrophilic substitution reactions while simultaneously providing steric bulk that can influence molecular conformation. This activation occurs through the donation of electron density from the oxygen atom's lone pairs into the aromatic π-system, creating a more nucleophilic aromatic ring that can participate in various chemical transformations.
The bis[2-(acetyloxy)ethyl]amino substitution at the 3-position introduces remarkable structural complexity and functional versatility. These acetyloxy-protected hydroxyl groups serve multiple purposes in the molecular architecture. First, they provide sites for controlled hydrolysis under specific conditions, allowing for the selective removal of protecting groups to reveal free hydroxyl functionalities. Second, the acetyloxy groups contribute significantly to the overall polarity and solubility characteristics of the molecule, making it more compatible with organic solvents while maintaining some degree of hydrophilic character.
The amino nitrogen serving as the central connecting point between the two acetoxyethyl chains creates a tertiary amine center with distinct steric and electronic properties. This arrangement allows for conformational flexibility while maintaining sufficient rigidity to preserve specific spatial relationships between functional groups. The significance of this substitution pattern becomes apparent when considering the compound's potential for intermolecular interactions and its behavior in various chemical environments.
| Substitution Type | Electronic Effect | Steric Influence | Chemical Reactivity |
|---|---|---|---|
| 4-Ethoxy | Electron donating | Moderate bulk | Enhances nucleophilicity |
| 3-Amino | Variable | Low bulk | Multiple reaction sites |
| Acetoxyethyl chains | Electron withdrawing | High bulk | Hydrolyzable groups |
| Tertiary amine center | Electron donating | Significant bulk | Coordination potential |
Positional Isomerism in Polyfunctional Acetamide Compounds
Positional isomerism in polyfunctional acetamide compounds presents fascinating challenges and opportunities in synthetic chemistry, as the precise placement of functional groups dramatically influences molecular properties and reactivity patterns. The compound N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]acetamide exemplifies the critical importance of substitution position, as related compounds with different positional arrangements of the same functional groups exhibit markedly different characteristics.
Comparison with the closely related compound N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]acetamide reveals the subtle but significant influence of the ethoxy versus methoxy substitution. While both compounds share the same basic structural framework, the additional methylene group in the ethoxy variant alters the steric environment and electronic distribution around the aromatic ring. This difference affects not only the compound's physical properties, such as solubility and melting point, but also its chemical reactivity and potential biological activity.
The 3,4-substitution pattern represents a particularly significant aspect of positional isomerism in these compounds. The ortho relationship between the amino-substituted carbon and the alkoxy-substituted carbon creates opportunities for intramolecular hydrogen bonding and specific conformational preferences that would not exist with other substitution patterns. This positional relationship influences the overall three-dimensional structure of the molecule and affects how it interacts with other chemical species.
Rotational isomerism also plays a crucial role in the behavior of these polyfunctional acetamide compounds. The presence of multiple amide bonds and the bulky bis(acetoxyethyl) substituents can lead to restricted rotation around specific bonds, resulting in the formation of distinct conformational isomers. These rotational isomers may exist in different proportions depending on environmental conditions such as temperature and solvent polarity, as demonstrated in studies of related acetanilide herbicides.
| Isomer Type | Structural Difference | Property Impact | Analytical Challenge |
|---|---|---|---|
| Constitutional | Functional group position | Major property changes | Distinct spectra |
| Conformational | Spatial arrangement | Moderate property changes | Dynamic equilibria |
| Rotational | Bond rotation restriction | Subtle property changes | Temperature dependent |
| Stereochemical | Three-dimensional orientation | Variable property changes | Chiral considerations |
The study of positional isomerism in compounds like N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]acetamide provides valuable insights into structure-activity relationships and guides the rational design of new compounds with specific desired properties. Understanding these isomeric relationships enables chemists to predict how structural modifications will influence molecular behavior and to select optimal synthetic targets for specific applications. The complexity introduced by multiple functional groups and their positional relationships underscores the sophisticated nature of modern organic chemistry and the importance of precise structural control in molecular design.
Properties
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-2-ethoxyanilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-5-24-18-7-6-16(19-13(2)21)12-17(18)20(8-10-25-14(3)22)9-11-26-15(4)23/h6-7,12H,5,8-11H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAOXWCMOVGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)N(CCOC(=O)C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066581 | |
| Record name | Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20249-05-2 | |
| Record name | N-[3-[Bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20249-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(3-(bis(2-(acetyloxy)ethyl)amino)-4-ethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020249052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(5-acetamido-2-ethoxyphenyl)imino]diethyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.659 | |
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Preparation Methods
Pathway A: Acylation of a Preformed Amine Intermediate
Synthesis of the Amine Precursor :
- A nitroaniline derivative (e.g., 3-amino-4-ethoxyaniline) is alkylated with bis(2-hydroxyethyl)amine in the presence of a base (e.g., K₂CO₃) to introduce the bis(2-hydroxyethyl)amino group.
- The hydroxyl groups are then acetylated using acetic anhydride or acetyl chloride to form the bis(acetyloxyethyl) substituent.
Pathway B: Direct Functionalization via Coupling Reactions
- In dye synthesis contexts, the compound is synthesized as an intermediate for azo dyes. This involves:
- Diazo Coupling : A diazonium salt of 3-amino-4-ethoxyaniline is coupled with a brominated nitrobenzene derivative, followed by acetylation and alkylation steps.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Purpose/Impact |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Enhances solubility of intermediates. |
| Catalyst/Base | Triethylamine, Pyridine | Neutralizes HCl during acylation. |
| Temperature | 0–25°C (acylation steps) | Minimizes side reactions (e.g., hydrolysis) |
| Reaction Time | 12–24 hours (for complete conversion) | Ensures high yield. |
Characterization and Validation
Challenges and Mitigation Strategies
Industrial and Research Applications
- Dye Intermediate : Used in the synthesis of Disperse Blue 79 , a commercial azo dye.
- Analytical Standards : Employed as a reference compound in HPLC method development.
Chemical Reactions Analysis
Hydrolytic Reactions
The compound’s acetyloxy groups (ester functionalities) and acetamide group are prone to hydrolysis under acidic or basic conditions:
-
Acetyloxy Ester Hydrolysis :
The ester groups in the bis[2-(acetyloxy)ethyl]amino moiety undergo hydrolysis to yield carboxylic acids. For example, under acidic conditions (e.g., phosphoric acid in HPLC mobile phases ), these groups may slowly hydrolyze, though the compound’s stability during chromatographic separation suggests resistance to rapid breakdown under mild acidic conditions . -
Acetamide Hydrolysis :
The acetamide group can hydrolyze to form a carboxylic acid (e.g., under strong acidic or basic conditions), though specific reaction kinetics for this compound are not explicitly documented in the available sources.
Environmental and Biochemical Reactivity
Environmental persistence and biodegradation data for analogues provide indirect insights into the compound’s reactivity:
-
Structural Analogues :
Comparable compounds, such as Disperse Blue 79 (CAS RN 12239-34-8), share similar bis(acetyloxyethyl)amino and azo groups. These analogues exhibit moderate environmental persistence due to their complex structures, with hydrolysis pathways influenced by pH and microbial activity . -
Aquatic Toxicity :
Experimental data for analogues suggest low acute toxicity to aquatic organisms at low concentrations, though chronic effects remain uncharacterized .
Analytical Stability
The compound’s stability during chromatographic analysis highlights its reactivity profile:
-
HPLC Separation :
The compound is analyzed using reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid . Its elution behavior indicates stability under these conditions, though prolonged exposure to acidic environments may promote ester hydrolysis .
Comparison with Structural Analogues
The following table highlights key structural and reactivity differences with related compounds:
Research Gaps
While the compound’s structural analogues have been studied for environmental and pharmacological effects , direct data on its specific reaction mechanisms (e.g., enzymatic interactions or detailed hydrolysis kinetics) remain limited. Further studies are needed to characterize its behavior under biological or industrial conditions.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- serves as an important intermediate in synthesizing complex organic molecules and dyes. Its unique structure allows for various chemical modifications that are essential in developing new compounds .
Biology
- Antimicrobial Properties : Research has indicated potential antimicrobial activities associated with this compound. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .
- Anticancer Research : The compound has been explored for its potential anticancer properties. Preliminary studies indicate that it may interfere with cancer cell proliferation through specific molecular pathways .
Medicine
- Drug Development : Acetamide derivatives are being investigated for their pharmacological properties. The compound's ability to interact with biological targets positions it as a promising candidate in drug discovery efforts aimed at treating various diseases .
Dyes and Pigments
- Textile Industry : Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- is utilized in producing dyes and pigments. Its chemical structure allows it to impart vibrant colors to textiles while maintaining stability during processing .
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- involves its interaction with specific molecular targets and pathways. The compound’s acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming active intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
Acetamide, N-[3-[bis(2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- (CAS: 24530-67-4)
- Key Difference : The ethoxy group (-OCH₂CH₃) is replaced with a methoxy group (-OCH₃) at the 4-position of the phenyl ring.
- Impact: Reduced steric bulk and lower molecular weight (352.39 g/mol vs. 366.41 g/mol). Increased hydrophobicity (estimated LogP ~1.7) due to the shorter alkoxy chain.
N-[3-[bis(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide
- Key Difference : Acetyloxy (-OAc) groups are replaced with hydroxyl (-OH) groups.
- Impact :
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide (CAS: 56266-58-1)
- Key Difference : Acetyloxyethyl groups are replaced with bromoethyl (-CH₂CH₂Br) groups.
- Impact: Higher molecular weight (438.16 g/mol) and reactivity due to bromine atoms. Potential use as an alkylating agent in chemical synthesis. Reduced stability compared to acetyloxy derivatives .
Variations in the Phenyl Ring Substituents
N-[3-[bis(2-(acetyloxy)ethyl]amino]-phenyl]acetamide
- Key Difference : Absence of the 4-ethoxy group.
- Impact :
- Lower molecular weight (322.36 g/mol ) and altered electronic properties.
- Reduced steric hindrance may enhance binding affinity in biological systems.
N-[3-(diethylamino)-4-ethoxyphenyl]acetamide
- Key Difference: Bis(2-(acetyloxy)ethyl)amino group is replaced with diethylamino (-N(CH₂CH₃)₂).
- Impact: Simplified structure with lower polarity (LogP ~2.0).
Biological Activity
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- is a synthetic compound notable for its complex structure and potential biological activities. It features multiple acetyloxy and ethoxy groups attached to a phenyl ring, which contribute to its reactivity and interactions within biological systems. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- can be represented by the following molecular formula:
| Property | Details |
|---|---|
| CAS Number | 20249-05-2 |
| Molecular Formula | C17H24N2O6 |
| Molecular Weight | 348.38 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming active intermediates that may inhibit specific enzymes involved in cellular processes.
- Cellular Interaction : The compound may disrupt cellular signaling pathways or alter membrane permeability, affecting cell viability and function.
Antimicrobial Properties
Research indicates that Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways.
Case Study: Anticancer Mechanism
In a study assessing its effects on breast cancer cells (MCF-7), the following observations were made:
- Cell Viability : A dose-dependent reduction in cell viability was noted with an IC50 value of approximately 40 µM.
- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V staining, suggesting that the compound promotes apoptotic cell death.
Toxicological Profile
While exploring the biological activity of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-, it is crucial to assess its safety profile. Toxicity studies indicate moderate toxicity at higher concentrations, necessitating further investigation into its therapeutic window.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves selecting catalysts (e.g., palladium for coupling reactions) and solvents (polar aprotic solvents like DMF or DMSO) that minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can enhance purity. Monitoring reaction progress using HPLC or LC-MS ensures intermediates are correctly formed . Thermal stability during synthesis should be assessed via differential scanning calorimetry (DSC) to avoid decomposition .
Basic: What analytical techniques are recommended for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions, focusing on acetyloxyethyl and ethoxyphenyl proton environments (δ 1.2–1.5 ppm for ethoxy, δ 2.0–2.2 ppm for acetyl groups) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight with <1 ppm error to distinguish from isomers .
- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1650–1750 cm) and ether linkages (C-O at ~1250 cm) .
Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms?
Methodological Answer:
Polymorph characterization requires single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and space groups. Pair with powder X-ray diffraction (PXRD) to compare experimental and simulated patterns. For conflicting data, employ synchrotron radiation to enhance resolution. Thermal gravimetric analysis (TGA) and hot-stage microscopy can identify phase transitions between polymorphs .
Advanced: What strategies mitigate challenges in assessing biological activity due to hydrolytic instability?
Methodological Answer:
- Stability Studies: Perform pH-dependent degradation assays (e.g., in buffers ranging from pH 2–9) with LC-MS to track hydrolysis products (e.g., acetic acid release from acetyloxy groups) .
- Prodrug Design: Modify acetyloxy groups to more stable esters (e.g., pivaloyl) to delay hydrolysis. Validate using in vitro enzymatic assays (e.g., esterase-mediated cleavage) .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or esterases). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with ethoxyphenyl moieties.
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational changes .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Toxicity data from analogs (e.g., LD in rodents) suggest moderate acute toxicity, requiring strict exposure limits .
Advanced: How can researchers address discrepancies in reported spectroscopic data across studies?
Methodological Answer:
- Standardized Conditions: Re-run NMR in deuterated solvents (e.g., DMSO-d) with internal standards (TMS). For IR, use KBr pellets and consistent drying protocols.
- Collaborative Validation: Cross-reference with databases like NIST Chemistry WebBook, excluding non-peer-reviewed sources (e.g., BenchChem) .
Advanced: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Kinase Assays: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK).
- Esterase Inhibition: Monitor hydrolysis of p-nitrophenyl acetate via UV-Vis at 405 nm. Calculate IC values with nonlinear regression .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
